molecular formula C11H16 B1253934 Ectocarpene

Ectocarpene

Cat. No.: B1253934
M. Wt: 148.24 g/mol
InChI Key: KIFXGGYCNMHCSX-DZHRUPLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ectocarpen is a cyclic olefin.

Scientific Research Applications

Ectocarpus as a Model Organism

Ectocarpus siliculosus, a brown alga, has emerged as a significant model for studying brown algae, offering insights into the broader applications of compounds like ectocarpene. The basic culture protocols and genetic manipulation techniques developed for E. siliculosus facilitate the study of its biology and the compounds it produces, including this compound. These methodologies enable research into the alga's response to environmental stressors and its reproductive mechanisms, which are crucial for understanding the role and applications of this compound in natural and possibly engineered ecosystems (Le Bail & Charrier, 2013).

Ectocarpus-Associated Microbiome

The study of the microbiome associated with Ectocarpus provides another avenue to understand this compound's role and applications. The genomes of seventy-two cultivable bacteria associated with Ectocarpus have been sequenced, revealing potential interactions between these microorganisms and the alga. This research highlights how this compound and other compounds produced by Ectocarpus might influence the microbial community's structure and function. Such insights are crucial for biotechnological applications, including the development of bioactive compounds and the study of microbial interactions in marine ecosystems (Karimi et al., 2019).

Biotechnological Production of Ectoine

While not directly related to this compound, the biotechnological production of ectoine, a compatible solute used by microorganisms for stress protection, mirrors potential pathways for this compound's synthesis and application. Ectoines, like this compound, are of interest for their protective properties in cells and tissues. Understanding the biosynthesis and bioprocess optimization for ectoines could provide a blueprint for similar applications and production strategies for this compound, especially in the context of environmental stress protection and therapeutic applications (Pastor et al., 2010).

Properties

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

(6R)-6-[(Z)-but-1-enyl]cyclohepta-1,4-diene

InChI

InChI=1S/C11H16/c1-2-3-8-11-9-6-4-5-7-10-11/h3-4,6-8,10-11H,2,5,9H2,1H3/b8-3-/t11-/m0/s1

InChI Key

KIFXGGYCNMHCSX-DZHRUPLWSA-N

Isomeric SMILES

CC/C=C\[C@H]1CC=CCC=C1

SMILES

CCC=CC1CC=CCC=C1

Canonical SMILES

CCC=CC1CC=CCC=C1

Synonyms

1-(1-butenyl)-2,5-cycloheptadiene
ectocarpene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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